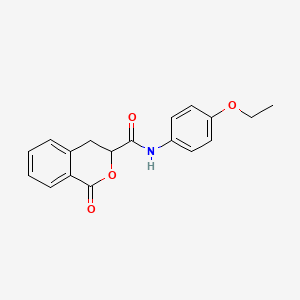

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

CAS No.: 868154-17-0

Cat. No.: VC5978731

Molecular Formula: C18H17NO4

Molecular Weight: 311.337

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868154-17-0 |

|---|---|

| Molecular Formula | C18H17NO4 |

| Molecular Weight | 311.337 |

| IUPAC Name | N-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

| Standard InChI | InChI=1S/C18H17NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)16-11-12-5-3-4-6-15(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20) |

| Standard InChI Key | BLIGYOLZLBADOO-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |

Introduction

Structural Characteristics and Molecular Configuration

Benzopyran Core and Substituent Analysis

The compound’s backbone consists of a 1H-2-benzopyran system, where a benzene ring is fused to a dihydropyran ring. The pyran ring is partially unsaturated, with a ketone group at position 1 (1-oxo) and a carboxamide substituent at position 3 . The N-(4-ethoxyphenyl) group is attached to the carboxamide nitrogen, introducing an ethoxy-functionalized aromatic ring. Key structural features include:

-

Benzopyran Skeleton: The dihydroisochromene core provides rigidity and planar geometry, facilitating π-π stacking interactions in biological systems .

-

Carboxamide Linkage: The -CONH- group enhances hydrogen-bonding potential, critical for target binding.

-

Ethoxyphenyl Moiety: The para-ethoxy substituent on the phenyl ring contributes to lipophilicity, influencing membrane permeability .

Stereochemical Considerations

While the compound is typically synthesized as a racemic mixture, the chiral center at position 3 of the benzopyran ring suggests that enantiomeric forms could exhibit distinct biological activities . Resolution of enantiomers via chiral chromatography or asymmetric synthesis remains an area for further exploration.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves two primary steps, as inferred from analogous benzopyran syntheses :

-

Formation of the Intermediate:

-

Acid-Catalyzed Cyclization:

Yield and Scalability

Industrial-scale production may employ continuous flow reactors to enhance yield (>75%) and reduce side products. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Pharmacokinetic Properties

Experimental and Predicted Data

The compound’s logP value indicates moderate lipophilicity, suitable for crossing biological membranes but potentially limiting aqueous solubility . The polar surface area suggests moderate permeability, aligning with Lipinski’s rule of five for drug-likeness .

Research Gaps and Future Directions

-

Synthetic Chemistry:

-

Develop asymmetric synthesis routes to isolate enantiomers.

-

Optimize green chemistry protocols (e.g., microwave-assisted synthesis).

-

-

Biological Screening:

-

Evaluate cytotoxicity across cancer cell lines (e.g., NCI-60 panel).

-

Assess pharmacokinetics (e.g., plasma stability, CYP450 interactions).

-

-

Computational Modeling:

-

Perform molecular docking against targets like Bcl-2 or cyclooxygenase-2.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume